Cas no 2188360-93-0 (N-[(1S)-1-Cyanoethyl]-6-[(dimethylamino)sulfonyl]-3-pyridinecarboxamide)
N-[(1S)-1-Cyanoethyl]-6-[(dimethylamino)sulfonyl]-3-pyridinecarboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-[(1S)-1-Cyanoethyl]-6-[(dimethylamino)sulfonyl]-3-pyridinecarboxamide
-
- Inchi: 1S/C11H14N4O3S/c1-8(6-12)14-11(16)9-4-5-10(13-7-9)19(17,18)15(2)3/h4-5,7-8H,1-3H3,(H,14,16)/t8-/m0/s1
- InChI Key: WRJXPFFBFWHPDR-QMMMGPOBSA-N
- SMILES: C1=NC(S(N(C)C)(=O)=O)=CC=C1C(N[C@H](C#N)C)=O
Experimental Properties
- Density: 1.311±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- pka: 11.20±0.46(Predicted)
N-[(1S)-1-Cyanoethyl]-6-[(dimethylamino)sulfonyl]-3-pyridinecarboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26686324-0.05g |
N-[(1S)-1-cyanoethyl]-6-(dimethylsulfamoyl)pyridine-3-carboxamide |
2188360-93-0 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-[(1S)-1-Cyanoethyl]-6-[(dimethylamino)sulfonyl]-3-pyridinecarboxamide Related Literature
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
-
2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on N-[(1S)-1-Cyanoethyl]-6-[(dimethylamino)sulfonyl]-3-pyridinecarboxamide
N-[(1S)-1-Cyanoethyl]-6-[(dimethylamino)sulfonyl]-3-pyridinecarboxamide: A Comprehensive Overview
The compound with CAS No. 2188360-93-0, known as N-[(1S)-1-Cyanoethyl]-6-[(dimethylamino)sulfonyl]-3-pyridinecarboxamide, is a highly specialized organic molecule with significant potential in various fields, particularly in pharmaceutical and agrochemical industries. This compound has garnered attention due to its unique structural features and promising biological activities. Recent studies have highlighted its role in modulating key cellular pathways, making it a valuable candidate for drug development.
N-[(1S)-1-Cyanoethyl]-6-[(dimethylamino)sulfonyl]-3-pyridinecarboxamide is characterized by its pyridine ring system, which serves as a versatile scaffold for attaching various functional groups. The presence of a cyanoethyl group at the 3-position of the pyridine ring introduces steric and electronic effects that enhance the molecule's bioavailability and target specificity. Additionally, the dimethylaminosulfonyl group at the 6-position contributes to the compound's solubility and stability, making it suitable for formulation in diverse delivery systems.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of N-[(1S)-1-Cyanoethyl]-6-[(dimethylamino)sulfonyl]-3-pyridinecarboxamide. Researchers have employed asymmetric catalysis to achieve high enantiomeric excess, ensuring the production of the desired (S)-enantiomer. This approach not only enhances the compound's pharmacokinetic properties but also minimizes potential off-target effects, which is crucial for therapeutic applications.
The biological activity of N-[(1S)-1-Cyanoethyl]-6-[(dimethylamino)sulfonyl]-3-pyridinecarboxamide has been extensively studied in preclinical models. It has demonstrated potent inhibitory effects on kinases involved in inflammatory pathways, making it a promising candidate for treating autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, its ability to modulate ion channels has opened new avenues for its application in neurodegenerative disorders like Alzheimer's disease.
In agricultural applications, N-[(1S)-1-Cyanoethyl]-6-[(dimethylamino)sulfonyl]-3-pyridinecarboxamide has shown potential as a herbicide due to its selective inhibition of plant enzymes without adversely affecting beneficial organisms. This dual functionality underscores its versatility and positions it as a multi-functional compound with broad applicability.
Recent collaborative efforts between academic institutions and pharmaceutical companies have focused on optimizing the compound's pharmacokinetic profile. By modifying its functional groups and exploring prodrug strategies, researchers aim to enhance its efficacy while reducing systemic toxicity. These efforts are supported by advanced computational modeling techniques that predict drug behavior at molecular levels.
Moreover, the environmental impact of N-[(1S)-1-Cyanoethyl]-6-[(dimethylamino)sulfonyl]-3-pyridinecarboxamide has been evaluated to ensure sustainable use. Studies indicate that it undergoes rapid biodegradation under aerobic conditions, minimizing its ecological footprint. This aligns with global initiatives promoting green chemistry principles in drug development.
In conclusion, N-[(1S)-1-Cyanoethyl]-6-[(dimethylamino)sulfonyl]-3-pyridinecarboxamide represents a cutting-edge molecule with immense potential across multiple domains. Its unique structure, coupled with recent advancements in synthesis and application research, positions it as a key player in future therapeutic and agricultural solutions.
2188360-93-0 (N-[(1S)-1-Cyanoethyl]-6-[(dimethylamino)sulfonyl]-3-pyridinecarboxamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)